molecular formula C12H12N2O5 B13480133 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methoxy-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methoxy-benzoic acid

Cat. No.: B13480133
M. Wt: 264.23 g/mol
InChI Key: PBFFZPYBCXBEIA-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-methoxybenzoic acid with a diazinanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid has unique structural features that confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(6-8(9)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)

InChI Key

PBFFZPYBCXBEIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O

Origin of Product

United States

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